D-Alanine, N-propyl-

Description

Contextualizing D-Alanine, N-propyl- within Non-Proteinogenic Amino Acid Chemistry

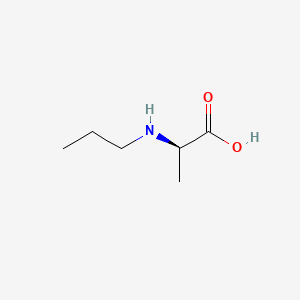

D-Alanine, N-propyl-, with the chemical formula C6H13NO2, is a derivative of the proteinogenic amino acid alanine (B10760859). smolecule.com It belongs to a vast and diverse class of molecules known as non-proteinogenic amino acids, which are not genetically coded for in the synthesis of proteins. wikiwand.comwikipedia.org These modified amino acids are of significant interest in various fields of chemical and biological research. The defining feature of D-Alanine, N-propyl- is the presence of a propyl group attached to the nitrogen atom of the amino group, and the "D" designation indicates the stereochemical configuration of the molecule, contrasting with the more common "L" form found in proteins. smolecule.com This N-alkylation significantly alters the chemical properties of the parent amino acid, alanine. wikipedia.org

The study of non-proteinogenic amino acids like D-Alanine, N-propyl- is crucial for several reasons. They serve as valuable tools in probing biological systems, acting as intermediates in the synthesis of pharmaceuticals, and can be incorporated into peptides to enhance their stability and biological activity. ontosight.aifrontiersin.org The modification of a simple amino acid such as alanine by N-propylation introduces changes in its hydrophobicity, steric bulk, and hydrogen bonding capabilities, which in turn can influence its interactions with enzymes and receptors.

The chemical synthesis of such modified amino acids can be achieved through various methods, including the alkylation of the parent amino acid. wikipedia.org For instance, N-propylation of alanine can be performed using propyl halides under basic conditions. Another common synthetic route is reductive amination.

Interactive Data Table: Properties of D-Alanine, N-propyl-

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | smolecule.com |

| Molecular Weight | 131.17 g/mol | smolecule.com |

| Common Name | N-propylalanine | smolecule.com |

| Stereochemistry | D-form | smolecule.com |

Historical Perspectives on Modified Amino Acid Research Relevant to N-Propylation

The field of modified amino acid research has a rich history, dating back to the early 20th century with the discovery of the first protein modifications. nih.gov Initially, scientists were focused on identifying the basic amino acid composition of proteins. nih.gov The discovery of post-translational modifications, where an amino acid residue in a protein is chemically modified after its incorporation, opened up a new dimension in protein chemistry. nih.gov

The intentional chemical modification of amino acids for research purposes gained momentum with the development of new analytical techniques. Early research often involved simple modifications like acetylation and iodination. acs.org The development of methods for the selective N-alkylation of amines, including amino acids, has been a significant area of focus. researchgate.net These methods are crucial for synthesizing compounds like D-Alanine, N-propyl- and exploring their potential applications.

The study of N-alkylated amino acids is part of a broader effort to expand the chemical diversity of peptides and proteins. nih.gov By incorporating these modified building blocks, researchers can create novel molecules with enhanced therapeutic properties. The historical development of synthetic methodologies, such as reductive amination and nucleophilic substitution, has been instrumental in making a wide range of N-alkylated amino acids accessible for study. d-nb.info This has paved the way for detailed investigations into how N-alkylation affects the structure and function of biologically active peptides.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1568199-85-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2R)-2-(propylamino)propanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

UTIMBUCRNZURQB-RXMQYKEDSA-N |

Isomeric SMILES |

CCCN[C@H](C)C(=O)O |

Canonical SMILES |

CCCNC(C)C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of D Alanine, N Propyl

Approaches to N-Propyl-D-Alanine Synthesis

The chemical synthesis of N-propyl-D-alanine involves creating a propyl-nitrogen bond on the amino group of the D-alanine scaffold. This can be achieved through several routes, each with distinct advantages and challenges, particularly concerning stereochemical control.

Direct N-alkylation is a primary method for synthesizing N-propyl-D-alanine. This strategy involves the reaction of D-alanine with a propylating agent. A common approach is the alkylation of the amino group using propyl halides, such as n-propyl bromide or iodide. The reaction is typically conducted under basic conditions, which deprotonate the amino group and enhance its nucleophilicity, facilitating the substitution reaction. However, this method faces challenges, including the potential for over-alkylation, leading to the formation of N,N-dipropyl-D-alanine, and the risk of racemization under harsh basic conditions, which would compromise the enantiomeric purity of the final product.

Another direct approach is reductive amination. This involves reacting D-alanine with propanal. The initial reaction forms a Schiff base (an imine), which is then reduced in situ to the secondary amine, yielding N-propyl-D-alanine. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid group.

Alternative synthetic routes often build the molecule from different precursors. One such method is the reductive amination of a keto acid, specifically α-ketobutyric acid, in the presence of ammonia (B1221849) and a reducing agent. While this produces alanine (B10760859), achieving the D-enantiomer requires a stereoselective process.

Other reported methods for similar N-alkylated amino acids include the reaction of sodium cyanide with a suitable halo-acid, followed by reduction. For N-propyl-D-alanine, this would theoretically involve a chiral precursor to establish the correct stereocenter. Grignard reactions have also been described for N-propylalanine synthesis, where an n-propylmagnesium bromide Grignard reagent reacts with a protected imine derivative of a glycine (B1666218) equivalent. smolecule.com Maintaining the D-configuration throughout these multi-step sequences is a significant synthetic challenge.

Biocatalytic and Enzymatic Synthesis of D-Alanine (and implications for N-propylation)

The production of D-alanine, the essential precursor for N-propyl-D-alanine, has been significantly advanced through biocatalysis. These enzymatic methods offer high stereoselectivity and operate under mild conditions, providing an environmentally friendly alternative to classical chemical synthesis. researchgate.net Once synthesized, the resulting D-alanine can be chemically propylated.

Alanine racemase (ALR, EC 5.1.1.1) is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. tandfonline.com This enzyme is crucial for bacteria as it supplies the D-alanine necessary for the synthesis of the peptidoglycan layer of their cell walls. nih.govasm.org The reaction is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and proceeds until an equilibrium mixture (a racemate) of the two enantiomers is formed. tandfonline.com By starting with the inexpensive and abundant L-alanine, alanine racemase provides a direct route to a racemic mixture from which D-alanine can be isolated. This pathway is a cornerstone of many biocatalytic strategies for D-amino acid production. nih.govd-aminoacids.com Inhibitors of this enzyme, such as D-cycloserine, are used as antibiotics because they block the production of D-alanine. nih.govfrontiersin.org

A more direct route to enantiomerically pure D-alanine is through the use of D-amino acid transaminases (DAATs), also known as (R)-transaminases ((R)-TAs). asm.org These PLP-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral keto acid. asm.orgmdpi.com For D-alanine synthesis, the reaction involves the amination of pyruvate (B1213749). asm.org The benchmark reaction for DAATs is the transamination between D-alanine and α-ketoglutarate. mdpi.com

Researchers have focused on discovering and engineering novel (R)-TAs with improved catalytic efficiency and thermostability. For instance, a (R)-TA from Capronia epimyces (CeTA) was identified and subsequently engineered. A single mutation (F113T) resulted in a significant improvement in both activity and stability. asm.orgnih.gov This mutant was able to convert 100 mM pyruvate to D-alanine with a conversion yield of up to 95.2% and an enantiomeric excess (e.e.) of over 99%. asm.org

| Enzyme | Substrate (Concentration) | Amine Donor | Conversion Yield | Enantiomeric Excess (e.e.) | Reference |

| Wild-type CeTA | Pyruvate (100 mM) | (R)-α-methylbenzylamine | 86.2% | >99% | asm.org |

| CeTA F113T Mutant | Pyruvate (100 mM) | (R)-α-methylbenzylamine | 95.2% | >99% | asm.orgnih.gov |

This table summarizes the performance of a wild-type and an engineered (R)-transaminase in the synthesis of D-alanine.

To overcome limitations such as unfavorable reaction equilibria and the cost of substrates or cofactors, multi-enzyme cascade systems have been developed. researchgate.net These one-pot systems combine several enzymes to drive the reaction towards the desired product with high efficiency. researchgate.netnih.gov

One strategy combines an (R)-selective ω-transaminase with an alanine racemase. rsc.orgrsc.org This allows the use of inexpensive L-alanine as the amine donor. The alanine racemase continuously converts L-alanine into D-alanine in situ, which is then used by the transaminase. To shift the equilibrium, a dehydrogenase enzyme (like alanine dehydrogenase or lactate (B86563) dehydrogenase) is often added to remove the pyruvate co-product. rsc.orgrsc.org This approach significantly reduces costs and improves atom efficiency. rsc.org

Another powerful cascade involves coupling an L-amino acid deaminase with a D-amino acid dehydrogenase for the stereoinversion of L-amino acids into their D-counterparts. researchgate.net More complex systems have been constructed with three or more enzymes for cofactor regeneration and by-product removal, achieving high yields and enantiomeric purity for various D-amino acids. nih.govacs.org For example, a three-enzyme system using a D-amino acid aminotransferase, a D-lactate dehydrogenase, and a formate (B1220265) dehydrogenase was developed for the synthesis of D-amino acids with efficient cofactor regeneration. acs.orgacs.org Such systems represent a scalable and sustainable platform for the industrial production of D-alanine and other D-amino acids. researchgate.netfrontiersin.org

Chemical Reactions and Derivatization Strategies

The chemical reactivity of N-propyl-D-alanine, a non-proteinogenic amino acid derivative, allows for a variety of transformations targeting its functional groups. These reactions are essential for creating new molecules with specific properties and for developing analytical methods to detect and quantify the compound. Key chemical transformations include transamination, decarboxylation, esterification, and other derivatization techniques tailored for analytical purposes. ontosight.ai

Transamination and Decarboxylation Pathways

Transamination , a critical reaction in amino acid metabolism, involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by transaminases (also known as aminotransferases). frontiersin.orgmdpi.com These enzymes are dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org In the context of D-amino acids, D-amino acid transaminases (DATs) specifically catalyze this reaction. wikipedia.org For instance, D-alanine transaminase can convert D-alanine and an α-keto acid into pyruvate and a new D-amino acid. wikipedia.orgnih.gov The transamination involving N-propyl-D-alanine would theoretically yield N-propyl-amine and a keto acid, although specific studies on this particular transformation are not extensively documented. The reverse reaction, reductive amination of a ketone, can be used to synthesize chiral amines. rsc.org

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For α-amino acids, this reaction can be achieved under various conditions, often leading to the corresponding amine. google.comgoogle.com Non-enzymatic decarboxylation can be performed by heating the amino acid, sometimes in the presence of a catalyst like an aldehyde or ketone. sciencemadness.orgstackexchange.com For example, methods have been developed for the decarboxylation of amino acids by heating them in a pressurized vessel with a solvent and a catalyst, such as R-carvone, to produce the corresponding imine, which is then hydrolyzed to the amine. google.com Electrochemical methods, specifically non-Kolbe electrolysis of N-protected α-amino acids, can also lead to decarboxylation. rsc.org This process involves the formation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophilic solvent. rsc.orgrsc.org

Table 1: Overview of Transamination and Decarboxylation Reactions

| Reaction | Description | Key Reagents/Conditions | Potential Product from N-propyl-D-alanine |

|---|---|---|---|

| Transamination | Transfer of the amino group to a keto acid. | D-amino acid transaminase, Pyridoxal-5'-phosphate (PLP) | N-propyl-amine + Keto acid |

| Catalytic Decarboxylation | Removal of the carboxyl group as CO2. | Heat, Pressurized vessel, Ketone catalyst (e.g., R-carvone), Solvent (e.g., n-propanol) | N-propyl-amine |

| Electrochemical Decarboxylation | Anodic oxidation leading to decarboxylation. | N-protected starting material, Electrolysis in a protic solvent (e.g., MeOH) | Derivative of N-propyl-amine |

Esterification and Other Functional Group Modifications

Esterification of the carboxylic acid group in N-propyl-D-alanine is a common modification. This reaction is typically carried out by reacting the N-protected amino acid with an alcohol in the presence of a coupling agent like a carbodiimide (B86325) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org This method is effective for producing various esters, for instance, the synthesis of α-L-aspartyl-D-serine n-propyl ester has been reported. oup.com The formation of propyl esters of other N-acyl D-alanine derivatives has also been documented. chemeo.comchemeo.com

Other functional group modifications can target the secondary amine. For example, N-acylation can be performed to introduce various acyl groups. A common procedure involves reacting the amino acid with an acylating agent like acetic anhydride (B1165640). google.com Another modification is the reaction with maleic anhydride, which first forms an amido acid that can then be cyclized to form an N,N-maleoyl derivative. ingentaconnect.com

Table 2: Examples of Esterification and Functional Group Modifications

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol, Carbodiimide, 4-(DMAP) | Ester |

| N-Acetylation | Acetic Anhydride | N-acetyl derivative |

| N-Maleoylation | Maleic Anhydride, followed by cyclization | N,N-Maleoyl derivative |

Derivatization for Analytical Applications

To enhance the detection and separation of amino acids like N-propyl-D-alanine in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary. alexandraatleephillips.com These methods aim to increase the volatility and/or introduce a chromophore or fluorophore for sensitive detection.

Common derivatization strategies include:

N-acylation followed by esterification : A widely used method involves N-acylation with reagents like trifluoroacetic anhydride (TFAA) or the formation of N-acetyl derivatives, followed by esterification to create volatile compounds suitable for GC analysis. alexandraatleephillips.comfrontiersin.org For example, the N-Acetyl-n-propyl (NAP) derivatization protocol is commonly used for amino acid analysis. frontiersin.org

Diastereomer formation for chiral separations : To separate enantiomers like D- and L-alanine, derivatization with a chiral reagent can be employed. For instance, reacting the amino acid with an optically active alcohol, such as (R)-(-)-2-butanol, forms diastereomeric esters that can be separated on a non-chiral GC column. acs.org Another approach uses chiral reagents like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) to form diastereomeric dipeptides that can be separated by HPLC. oup.com

Tagging for enhanced detection : Derivatization can also introduce a tag that facilitates detection by mass spectrometry (MS) or UV/fluorescence detectors. google.com Reagents containing a quaternary amine, for example, can be used to tag amino acids, enhancing their detection in ESI-MS. google.com

Table 3: Common Derivatization Reagents for Analytical Applications

| Derivatization Reagent | Analytical Technique | Purpose |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) / n-propanol | GC-MS | Increases volatility for GC analysis. |

| N-Acetyl-n-propyl (NAP) reagents | GC-MS | Increases volatility and provides good chromatographic resolution. frontiersin.org |

| (R)-(-)-2-butanol / Pivaloyl chloride | GC-C-IRMS | Forms diastereomers for chiral separation. acs.org |

| FMOC-L-Ala-NCA | HPLC | Forms diastereomeric dipeptides for chiral separation. oup.com |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | RPC-MS | Adds a tag for enhanced MS detection. google.com |

Table of Mentioned Compounds

| Compound Name |

| D-Alanine, N-propyl- |

| N-propyl-amine |

| Pyruvate |

| Carbon dioxide |

| D-Alanine |

| L-Alanine |

| N-acyliminium ion |

| 4-(dimethylamino)pyridine (DMAP) |

| α-L-aspartyl-D-serine n-propyl ester |

| D-Alanine, N-(4-anisoyl)-, propyl ester |

| D-Alanine, N-(2,5-ditrifluoromethylbenzoyl)-, propyl ester |

| Acetic anhydride |

| Maleic anhydride |

| N,N-Maleoyl derivative |

| Trifluoroacetic anhydride (TFAA) |

| (R)-(-)-2-butanol |

| N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester |

| Pyridoxal-5'-phosphate (PLP) |

| R-carvone |

| n-propanol |

| Methanol (MeOH) |

| Pivaloyl chloride |

| N-propyl-L-alanine |

| Benzeneacetic acid |

| m-hydroxymandelic acid |

| D-cysteine |

| 3-chloro-D-alanine |

| N-acetyl-D,L-alanine |

| N-acetyl-D,L-norvaline |

| N-acetyl-D(L)-methionine |

| L-norvaline |

| L-methionine |

| Glycine |

| Valine |

| Isoleucine |

| Leucine |

| Tryptophan |

| Phenylalanine |

| Serine |

| Threonine |

| Aspartic acid |

| Glutamic acid |

| N,N-di-n-propyl-l-alanine |

| D-Ala-OEt |

| l-Ala-OEt |

| Sarcosine |

| L-norvaline methyl ester |

| L-α-amino-n-butyric acid methyl ester |

| L-valine methyl ester |

| L-leucine methyl ester |

| L-isoleucine methyl ester |

| α-L-aspartyl-D-serine methyl ester |

| α-L-aspartyl-D-alanine n-propyl ester |

| N-propyl formamide |

| p-aminoaniline |

| Isopropylamine |

| 2-oxoglutarate |

| D-glutamate |

| N-Piv-α-alanine |

| Benzyl N-(2-carbamoyl-1-methoxyethyl)carbamate |

| Benzyl N-(3-carbamoyl-1-methoxypropyl)carbamate |

| Benzyl N-(2-tert-butoxycarbonyl-1-methoxyethyl)carbamate |

| D-Ala-OEt |

| l-Ala-OEt |

| N,N-Maleoyl-l-alanine |

| N-maleoyl-l-Phe |

| D-phenylalanine n-propyl ester |

| UDP-N-acetylmuramoylalanine-d-glutamate ligase |

| UDP-N-acetylmuramoyl-l-alanyl-d-glutamate-2,6-diaminopimelate ligase |

| N-acetyl-erythro- and -threo-β-hydroxy-DL-norleucine |

| α-L-aspartyl-β-alanine methyl ester |

| α-L-aspartyl-β-alanine i-propyl ester |

| α-L-aspartyl-DL-β-amino-n-butyric acid methyl ester |

| α-L-aspartyl-γ-amino-n-butyric acid methyl ester |

| α-L-aspartyl-D-alanylglycine methyl ester |

| α-L-aspartyl-D-alanylsarcosine |

| α-L-aspartyl-O-acetyl-L-serine ethyl ester |

| α-L-aspartyl-O-n-butyroyl analog |

| α-L-aspartyl-O-i-butyroyl analog |

| α-L-aspartyl-O-acyl-L-threonine methyl ester |

| α-L-aspartyl-O-acyl-L-allothreonine methyl ester |

| α-L-aspartyl-D-serine ethyl ester |

| α-L-aspartyl-D-serine i-propyl ester |

| α-L-aspartyl-D-serine n-butyl ester |

| α-L-aspartyl-D-serine i-butyl ester |

| α-L-aspartyl-D-serine cyclohexyl ester |

| α-L-aspartyl-D-threonine ester |

| α-L-aspartyl-D-α-amino-n-butyric acid ester |

| α-L-aspartyl-D-allothreonine ester |

| L-amphetamine |

| 2-phenylethylamine |

| D-Thr-OPr |

| D-aThr-OPr |

| D-Abu-OPr |

| N-Pivaloyl-(R,S)-2-butyl esters |

| N-Acetyl-n-propyl (NAP)-amino acid |

| Chloroformate amino acids |

| Trifluoroacetic anhydride (TFAA) amino acids |

| Propanoic acid |

| Bromo acid |

| Lactic acid |

| Ethylamine |

| y-aminobutyric acid |

| B-alanine |

| p-dimethylaminobenzaldehyde |

| Benzaldehyde |

| Anisaldehyde |

| Isobutylamine |

| (3R)-(-)-3-hydroxypyrrolidine |

| 4-hydroxyproline |

| Glyoxal |

| Ninhydrin |

| Acetaldehyde |

| β-amino-n-butyric acid |

| D-alanine, N-(4-anisoyl)-, propyl ester |

| D-alanine, N-(2,5-ditrifluoromethylbenzoyl)-, propyl ester |

| D-alanine, N-propyl- |

| D-phenylalanine n-propyl ester |

| N-acetyl-D,L-alanine |

| N-acetyl-D,L-norvaline |

| N-acetyl-D(L)-methionine |

| L-norvaline |

| L-methionine |

| N,N-di-n-propyl-l-alanine |

| D-Ala-OEt |

| L-Ala-OEt |

| N,N-Maleoyl-l-alanine |

| N-maleoyl-l-Phe |

| D-phenylalanine n-propyl ester |

| D-alanine |

| L-alanine |

| N-propyl-amine |

| Pyruvate |

| Carbon dioxide |

| N-acyliminium ion |

| 4-(dimethylamino)pyridine (DMAP) |

| α-L-aspartyl-D-serine n-propyl ester |

| Acetic anhydride |

| Maleic anhydride |

| N,N-Maleoyl derivative |

| Trifluoroacetic anhydride (TFAA) |

| (R)-(-)-2-butanol |

| N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester |

| Pyridoxal-5'-phosphate (PLP) |

| R-carvone |

| n-propanol |

| Methanol (MeOH) |

| Pivaloyl chloride |

| N-propyl-L-alanine |

| Benzeneacetic acid |

| m-hydroxymandelic acid |

| D-cysteine |

| 3-chloro-D-alanine |

| Glycine |

| Valine |

| Isoleucine |

| Leucine |

| Tryptophan |

| Phenylalanine |

| Serine |

| Threonine |

| Aspartic acid |

| Glutamic acid |

| Sarcosine |

| L-norvaline methyl ester |

| L-α-amino-n-butyric acid methyl ester |

| L-valine methyl ester |

| L-leucine methyl ester |

| L-isoleucine methyl ester |

| α-L-aspartyl-D-serine methyl ester |

| α-L-aspartyl-D-alanine n-propyl ester |

| N-propyl formamide |

| p-aminoaniline |

| Isopropylamine |

| 2-oxoglutarate |

| D-glutamate |

| N-Piv-α-alanine |

| Benzyl N-(2-carbamoyl-1-methoxyethyl)carbamate |

| Benzyl N-(3-carbamoyl-1-methoxypropyl)carbamate |

| Benzyl N-(2-tert-butoxycarbonyl-1-methoxyethyl)carbamate |

| Propanoic acid |

| Bromo acid |

| Lactic acid |

| Ethylamine |

| y-aminobutyric acid |

| B-alanine |

| p-dimethylaminobenzaldehyde |

| Benzaldehyde |

| Anisaldehyde |

| Isobutylamine |

| (3R)-(-)-3-hydroxypyrrolidine |

| 4-hydroxyproline |

| Glyoxal |

| Ninhydrin |

| Acetaldehyde |

| β-amino-n-butyric acid |

| UDP-N-acetylmuramoylalanine-d-glutamate ligase |

| UDP-N-acetylmuramoyl-l-alanyl-d-glutamate-2,6-diaminopimelate ligase |

| N-acetyl-erythro- and -threo-β-hydroxy-DL-norleucine |

| α-L-aspartyl-β-alanine methyl ester |

| α-L-aspartyl-β-alanine i-propyl ester |

| α-L-aspartyl-DL-β-amino-n-butyric acid methyl ester |

| α-L-aspartyl-γ-amino-n-butyric acid methyl ester |

| α-L-aspartyl-D-alanylglycine methyl ester |

| α-L-aspartyl-D-alanylsarcosine |

| α-L-aspartyl-O-acetyl-L-serine ethyl ester |

| α-L-aspartyl-O-n-butyroyl analog |

| α-L-aspartyl-O-i-butyroyl analog |

| α-L-aspartyl-O-acyl-L-threonine methyl ester |

| α-L-aspartyl-O-acyl-L-allothreonine methyl ester |

| α-L-aspartyl-D-serine ethyl ester |

| α-L-aspartyl-D-serine i-propyl ester |

| α-L-aspartyl-D-serine n-butyl ester |

| α-L-aspartyl-D-serine i-butyl ester |

| α-L-aspartyl-D-serine cyclohexyl ester |

| α-L-aspartyl-D-threonine ester |

| α-L-aspartyl-D-α-amino-n-butyric acid ester |

| α-L-aspartyl-D-allothreonine ester |

| L-amphetamine |

| 2-phenylethylamine |

| D-Thr-OPr |

| D-aThr-OPr |

| D-Abu-OPr |

| N-Pivaloyl-(R,S)-2-butyl esters |

| N-Acetyl-n-propyl (NAP)-amino acid |

| Chloroformate amino acids |

| Trifluoroacetic anhydride (TFAA) amino acids |

Chemical Reactions and Derivatization Strategies

The chemical reactivity of N-propyl-D-alanine, a non-proteinogenic amino acid derivative, allows for a variety of transformations targeting its functional groups. ontosight.ai These reactions are fundamental for creating novel molecules with tailored properties and for developing robust analytical methods for its detection and quantification. Key chemical transformations include transamination, decarboxylation, esterification, and various derivatization techniques designed for analytical applications.

Transamination and Decarboxylation Pathways

Transamination is a pivotal biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process mediated by enzymes called transaminases or aminotransferases. frontiersin.orgmdpi.com These enzymes characteristically rely on pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org Specifically for D-amino acids, D-amino acid transaminases (DATs) catalyze this reaction. wikipedia.org For example, D-alanine transaminase facilitates the conversion of D-alanine and an α-keto acid into pyruvate and a new D-amino acid. wikipedia.orgnih.gov While specific studies on the transamination of N-propyl-D-alanine are not widely available, the reaction would theoretically produce N-propyl-amine and a corresponding keto acid. The reverse of this reaction, known as reductive amination, is a valuable method for synthesizing chiral amines from ketones. rsc.org

Decarboxylation involves the removal of a carboxyl group, typically released as carbon dioxide. For α-amino acids, this transformation can be induced under various conditions to yield the corresponding amine. google.comgoogle.com Non-enzymatic decarboxylation can be accomplished by heating the amino acid, often in the presence of a catalyst such as an aldehyde or ketone. sciencemadness.orgstackexchange.com Patented methods describe the decarboxylation of amino acids by heating them in a pressurized vessel with a solvent like n-propanol and a catalyst such as R-carvone. google.com This process forms an intermediate imine, which is subsequently hydrolyzed to the amine. google.com Electrochemical approaches, particularly the non-Kolbe electrolysis of N-protected α-amino acids, also provide a pathway to decarboxylation. rsc.org This method proceeds through the formation of an N-acyliminium ion intermediate, which is then captured by a nucleophilic solvent like methanol. rsc.orgrsc.org

Table 1: Overview of Transamination and Decarboxylation Reactions

| Reaction | Description | Key Reagents/Conditions | Potential Product from N-propyl-D-alanine |

| Transamination | Transfer of the amino group to a keto acid. | D-amino acid transaminase, Pyridoxal-5'-phosphate (PLP) | N-propyl-amine + Keto acid |

| Catalytic Decarboxylation | Removal of the carboxyl group as CO2. | Heat, Pressurized vessel, Ketone catalyst (e.g., R-carvone), Solvent (e.g., n-propanol) | N-propyl-amine |

| Electrochemical Decarboxylation | Anodic oxidation leading to decarboxylation. | N-protected starting material, Electrolysis in a protic solvent (e.g., MeOH) | Derivative of N-propyl-amine |

Esterification and Other Functional Group Modifications

The esterification of the carboxylic acid moiety in N-propyl-D-alanine is a frequently employed modification. This reaction is commonly achieved by treating the N-protected amino acid with an alcohol in the presence of a coupling agent, such as a carbodiimide, and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org This versatile method allows for the synthesis of a wide range of esters; for example, the synthesis of α-L-aspartyl-D-serine n-propyl ester has been successfully reported. oup.com The preparation of propyl esters of other N-acylated D-alanine derivatives has also been documented in the scientific literature. chemeo.comchemeo.com

Other modifications can be directed at the secondary amine. N-acylation , for instance, can introduce a variety of acyl groups. A standard procedure for this involves reacting the amino acid with an acylating agent like acetic anhydride. google.com Another notable modification is the reaction with maleic anhydride, which initially forms an amido acid that can subsequently be cyclized to yield an N,N-maleoyl derivative. ingentaconnect.com

Table 2: Examples of Esterification and Functional Group Modifications

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Carbodiimide, 4-(DMAP) | Ester |

| N-Acetylation | Acetic Anhydride | N-acetyl derivative |

| N-Maleoylation | Maleic Anhydride, followed by cyclization | N,N-Maleoyl derivative |

Derivatization for Analytical Applications

To improve the separation and detection of amino acids such as N-propyl-D-alanine in analytical methodologies like gas chromatography (GC) and high-performance liquid chromatography (HPLC), a derivatization step is often essential. alexandraatleephillips.com These chemical modifications are designed to increase the compound's volatility or to introduce a chromophoric or fluorophoric group, thereby enhancing detection sensitivity.

Common derivatization strategies include:

N-acylation followed by esterification : A prevalent method involves N-acylation using reagents like trifluoroacetic anhydride (TFAA) or the formation of N-acetyl derivatives, which is then followed by esterification to produce volatile compounds suitable for GC analysis. alexandraatleephillips.comfrontiersin.org The N-Acetyl-n-propyl (NAP) derivatization protocol is a well-established example used in amino acid analysis. frontiersin.org

Diastereomer formation for chiral separations : To resolve enantiomers like D- and L-alanine, derivatization with a chiral reagent is a powerful technique. For example, reacting the amino acid with an optically active alcohol, such as (R)-(-)-2-butanol, results in the formation of diastereomeric esters which can be separated on a non-chiral GC column. acs.org An alternative HPLC-based approach utilizes chiral reagents like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) to create diastereomeric dipeptides that are readily separable. oup.com

Tagging for enhanced detection : Derivatization can also be used to introduce a specific tag that facilitates detection by mass spectrometry (MS) or UV/fluorescence. google.com For instance, reagents containing a quaternary amine can be used to label amino acids, which enhances their signal intensity in electrospray ionization mass spectrometry (ESI-MS). google.com

Table 3: Common Derivatization Reagents for Analytical Applications

| Derivatization Reagent | Analytical Technique | Purpose |

| Trifluoroacetic anhydride (TFAA) / n-propanol | GC-MS | Increases volatility for GC analysis. |

| N-Acetyl-n-propyl (NAP) reagents | GC-MS | Increases volatility and provides good chromatographic resolution. frontiersin.org |

| (R)-(-)-2-butanol / Pivaloyl chloride | GC-C-IRMS | Forms diastereomers for chiral separation. acs.org |

| FMOC-L-Ala-NCA | HPLC | Forms diastereomeric dipeptides for chiral separation. oup.com |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | RPC-MS | Adds a tag for enhanced MS detection. google.com |

Iv. Advanced Analytical and Detection Methodologies for D Alanine, N Propyl

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is the cornerstone of separating D-Alanine, N-propyl- from its L-enantiomer and other analytes. The choice of technique depends on the required sensitivity, sample matrix, and whether quantification is needed.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of amino acids. For chiral compounds like D-Alanine, N-propyl-, enantiomeric separation can be achieved through two primary HPLC strategies: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chromatographyonline.com

One effective method involves derivatizing the amino acid followed by separation using a CMPA. A well-documented procedure for the enantiomeric analysis of dansyl (DNS) derivatized amino acids, including D-alanine, utilizes a reversed-phase HPLC system with a chiral mobile phase. mn-net.com This approach relies on ligand exchange chromatography, where a chiral ligand, N,N-di-n-propyl-L-alanine (L-DPA), and a metal ion (cupric acetate) are added to the mobile phase. chromatographyonline.commn-net.com These form transient diastereomeric complexes with the D- and L-enantiomers of the analyte, which have different affinities for the stationary phase, thus enabling their separation. chromatographyonline.com The L-DPA-Cu(II) complex demonstrates high enantioselectivity for various amino acids. chromatographyonline.com

An alternative, indirect approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. oup.com Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can be used to create diastereomeric pairs that are resolvable on conventional reversed-phase columns. nih.gov

The table below outlines typical conditions for the chiral separation of D-Alanine following derivatization.

Table 1: Example HPLC Conditions for Enantiomeric Separation of DNS-D-Alanine This interactive table summarizes the parameters used in a single-analysis reversed-phase HPLC procedure with a chiral mobile phase additive.

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC with Chiral Mobile Phase Additive | mn-net.com |

| Column | NUCLEOSIL C18 | mn-net.com |

| Analyte Form | 5-dimethylaminonaphthalen-1-sulfonyl (DNS) derivative | mn-net.com |

| Mobile Phase A | 0.3 mol/L sodium acetate (B1210297) (pH 7.0) with 2 mmol/L L-DPA and 1 mmol/L cupric acetate | mn-net.com |

| Mobile Phase B | Acetonitrile | mn-net.com |

| Separation Principle | Ligand exchange chromatography forming transient diastereomeric complexes | chromatographyonline.commn-net.com |

Gas Chromatography (GC) is a powerful technique known for its high resolution. However, because amino acids are non-volatile, they must be chemically modified through derivatization to increase their volatility and thermal stability for GC analysis. frontiersin.orgnih.govalexandraatleephillips.com This process neutralizes polar carboxyl and amino groups. frontiersin.org

Common derivatization strategies involve a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. nih.gov For the analysis of D-alanine, this could involve esterification with propanol (B110389) to form the propyl ester, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net The resulting N(O)-pentafluoropropionyl-propyl esters are volatile and suitable for GC analysis. To achieve enantiomeric separation, the derivatized amino acids are passed through a chiral GC column, such as one coated with Chirasil-L-Val. researchgate.net

GC is frequently coupled with Mass Spectrometry (GC-MS), which serves as a highly specific detector, providing mass information that confirms the identity of the separated compounds. nist.gov

Table 2: Common Derivatization and GC-MS Parameters for Amino Acid Analysis This interactive table provides an overview of typical conditions required for the GC-MS analysis of amino acids, which would be applicable to D-Alanine, N-propyl-.

| Step | Method / Reagent | GC Column Example | Source(s) |

|---|---|---|---|

| Esterification | 2 M HCl in propanol | Chirasil-L-Val | researchgate.netuni-regensburg.de |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Chirasil-L-Val | nih.govresearchgate.net |

| Derivatization | N-Acetyl-n-propyl (NAP) ester formation | Thermo Scientific TraceGOLD TG-5MS | frontiersin.orgnih.gov |

| Carrier Gas | Helium | Not Applicable | frontiersin.org |

| Detection | Mass Spectrometry (Quadrupole or other) | Not Applicable | uni-regensburg.de |

Ultra-Performance Liquid Chromatography (UPLC) systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly higher resolution, speed, and sensitivity. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly selective and sensitive platform for targeted amino acid analysis. nih.govresearchgate.net

For the analysis of D-Alanine, N-propyl-, a derivatization step is typically employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency. researchgate.net A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the primary or secondary amine group. nih.govresearchgate.net The resulting derivatives are then separated on a UPLC column, such as a C18 or amide column, and detected by the mass spectrometer. nih.govnih.gov The MS/MS capability allows for specific detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, drastically reducing chemical noise and improving limits of detection to the atomole level. researchgate.net This method offers a significant increase in sensitivity compared to GC-MS. scielo.org.za

Mass Spectrometry-Based Characterization (LC-MS, TOFMS, MS/MS)

Mass spectrometry (MS) is indispensable for the structural confirmation of D-Alanine, N-propyl-. When coupled with a chromatographic inlet (LC or GC), it provides mass-to-charge (m/z) ratio information for the eluted compounds. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the elemental composition of the molecule with high accuracy. nist.gov

Tandem mass spectrometry (MS/MS) is crucial for unambiguous identification. In MS/MS, a specific precursor ion corresponding to the derivatized D-Alanine, N-propyl- is isolated and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions produce a characteristic pattern, or fingerprint, that is unique to the molecule's structure. nist.gov The fragmentation of N-alkylated and N-acylated amino acid derivatives often involves specific pathways, such as the formation of characteristic nitrilium cations, which can be used for identification. researchgate.net For example, studies on related compounds have shown that fragmentation patterns can reveal the structure of both the amino acid core and the N-alkyl substituent. nist.govresearchgate.net This detailed structural information from MS/MS spectra provides a high degree of confidence in the identification of the target compound. nih.gov

Spectroscopic and Electrochemical Methods

While chromatography and mass spectrometry are the primary tools for separation and detection, spectroscopic methods provide fundamental structural information.

A ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. pressbooks.pub The chemical shifts are influenced by the electronic environment of the protons. pressbooks.pub For example, the alpha-proton (α-H) on the chiral center of the alanine (B10760859) moiety would appear as a quartet, split by the three protons of the adjacent methyl group and the proton on the nitrogen. The chemical shifts for the propyl group would be similar to those observed in other N-propyl compounds. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for the carbons in D-Alanine, N-propyl- can be estimated from data on similar structures, such as D-alanine, N-acyl alanine propyl esters, and N-propylaniline. chemicalbook.comspectrabase.comspectrabase.com

Table 3: Predicted ¹H NMR Spectral Data for D-Alanine, N-propyl- This interactive table presents the predicted proton NMR signals, chemical shifts (δ), and splitting patterns for D-Alanine, N-propyl-, based on data from analogous structures.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Analogous Source(s) |

|---|---|---|---|

| Alanine-CH₃ (β-protons) | ~1.4 - 1.5 | Doublet (d) | chemicalbook.comhmdb.ca |

| Alanine-CH (α-proton) | ~3.7 - 3.9 | Quartet (q) | chemicalbook.comhmdb.ca |

| N-Propyl-CH₃ (γ-protons) | ~0.9 - 1.0 | Triplet (t) | chemicalbook.com |

| N-Propyl-CH₂ (β-protons) | ~1.6 - 1.8 | Sextet or Multiplet (m) | chemicalbook.com |

| N-Propyl-CH₂ (α-protons) | ~2.9 - 3.1 | Triplet (t) | chemicalbook.com |

| Carboxyl-OH | Variable | Singlet (s) | N/A |

| Amine-NH | Variable | Triplet or Broad (t/br) | N/A |

Table 4: Predicted ¹³C NMR Spectral Data for D-Alanine, N-propyl- This interactive table presents the predicted carbon NMR chemical shifts (δ) for D-Alanine, N-propyl-, based on data from analogous structures.

| Carbon Assignment | Predicted δ (ppm) | Analogous Source(s) |

|---|---|---|

| Alanine-CH₃ (β-carbon) | ~18 - 20 | spectrabase.comspectrabase.com |

| Alanine-CH (α-carbon) | ~55 - 58 | spectrabase.comspectrabase.com |

| Alanine-C=O (carboxyl) | ~175 - 178 | spectrabase.comspectrabase.com |

| N-Propyl-CH₃ (γ-carbon) | ~11 - 12 | chemicalbook.com |

| N-Propyl-CH₂ (β-carbon) | ~22 - 24 | chemicalbook.com |

| N-Propyl-CH₂ (α-carbon) | ~48 - 50 | chemicalbook.com |

Table 5: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| D-Alanine, N-propyl- | Not Applicable |

| Acetonitrile | Not Applicable |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC |

| Chirasil-L-Val | Not Applicable |

| Cupric acetate | Not Applicable |

| 5-dimethylaminonaphthalen-1-sulfonyl chloride | Dansyl chloride, DNS-Cl |

| N,N-di-n-propyl-L-alanine | L-DPA |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA |

| Helium | Not Applicable |

| Pentafluoropropionic anhydride | PFPA |

| Propanol | Not Applicable |

Enzymatic Biosensor Development for D-Alanine Detection (contextual)

The detection of D-Alanine, and by extension its derivatives, has been significantly advanced by the development of enzymatic biosensors. These devices primarily leverage the high stereoselectivity of the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. mdpi.comd-aminoacids.com The enzyme, sourced from various organisms like the yeast Rhodotorula gracilis (RgDAAO) or pig kidney (pkDAAO), specifically acts on the D-enantiomer, producing the corresponding α-keto acid (pyruvate in the case of D-Alanine), ammonia (B1221849), and hydrogen peroxide (H₂O₂). mdpi.comd-aminoacids.com

Most amperometric biosensors for D-Alanine are based on the electrochemical detection of the H₂O₂ produced in this reaction. nih.gov To enhance the sensitivity, stability, and electron transfer properties of these biosensors, various nanomaterials are incorporated into the electrode design. mdpi.com Common modifications include the use of multi-walled carbon nanotubes (MWCNTs), gold nanofilms (Au-NF), and conducting polymers, which serve as scaffolds for enzyme immobilization and as signal amplifiers. mdpi.comnih.govnih.gov For instance, a biosensor constructed by immobilizing DAAO within a sol-gel film on a glassy carbon electrode modified with an Au-NF/MWCNT nanocomposite has demonstrated excellent performance in detecting D-Alanine in human serum. nih.gov Another approach involves a flow injection analysis (FIA) system combining a D-AAOx reactor with a pyruvate (B1213749) oxidase (PyOx) electrode, where the pyruvate specifically formed from D-Alanine is further oxidized, allowing for more selective quantification. nih.gov

Researchers have also engineered DAAO variants with altered substrate specificities to create more selective biosensors, for example, to better distinguish between D-Serine and D-Alanine. researchgate.netnih.gov The development of these highly sensitive and selective enzymatic biosensors provides a powerful and cost-effective alternative to traditional chromatographic methods for the detection of D-amino acids in complex biological samples. scitechnol.com

Microscopic and Spectroscopic Analysis of Modified Nanostructures

Modified nanostructures offer innovative platforms for the detection of D-amino acids, often employing optical or electrochemical signal transduction. The characterization of these functionalized nanomaterials relies heavily on microscopic and spectroscopic techniques to confirm their morphology, structure, and elemental composition. researchgate.netthno.org

A prominent strategy involves the use of gold nanoparticles (AuNPs). In one approach, AuNPs are capped with D-alanyl-D-alanine (DADA), a dipeptide derivative of D-Alanine. nih.govresearchgate.net These DADA-AuNPs serve as a broad-spectrum colorimetric sensor for bacteria. nih.govresearchgate.net Bacteria incorporate the DADA into their cell walls, causing the nanoparticles to become unstable and aggregate, which results in a distinct color change from red to blue that can be observed with the naked eye. nih.govresearchgate.netacs.org The morphology and aggregation state of these nanoparticles are visualized using Transmission Electron Microscopy (TEM). acs.orgrsc.org

Another sophisticated method utilizes a fluorescent paper-based device where carbon dots (CDs) are grafted onto cellulose (B213188) paper (PCD). rsc.orgmdpi.com In the presence of D-Alanine, the DAAO enzyme selectively catalyzes its oxidation to produce H₂O₂. rsc.orgmdpi.com This H₂O₂ then mediates the in situ formation of AuNPs on the paper, which act as quenchers for the fluorescence of the CDs through Fluorescence Resonance Energy Transfer (FRET). rsc.orgmdpi.com

The functionalization and interaction of these nanostructures are confirmed through various spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is used to verify the presence of functional groups from the modifying molecules (like DADA) on the nanoparticle surface. acs.orgrsc.org UV-visible spectroscopy monitors the colorimetric changes associated with nanoparticle aggregation or formation, while techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide detailed information on the surface topography and structure of the modified materials. nih.govresearchgate.netrsc.orgacs.org

Isotopic Labeling and Tracing Techniques (e.g., ¹¹C and ¹⁵N incorporation)

Isotopic labeling is a powerful technique for tracing the metabolic fate and distribution of molecules in vivo and in environmental samples. For D-Alanine, labeling with the positron-emitting isotope Carbon-11 (¹¹C) and the stable isotope Nitrogen-15 (¹⁵N) has enabled significant research applications.

The synthesis of D-[3-¹¹C]Alanine has been developed for use as a radiotracer in Positron Emission Tomography (PET) imaging. acs.orgresearchgate.net This technique exploits the unique presence of D-Alanine in the peptidoglycan of bacterial cell walls. acs.orgresearchgate.net The tracer is synthesized via asymmetric alkylation of a glycine-derived precursor using [¹¹C]methyl iodide. acs.org When administered, D-[3-¹¹C]Alanine is specifically taken up and incorporated by living bacteria. acs.orgresearchgate.net This allows for the sensitive and specific imaging of bacterial infections, distinguishing them from sterile inflammation, and can be used to monitor the efficacy of antibiotic treatments. acs.orgresearchgate.net

Nitrogen-15 (¹⁵N) labeling is employed to trace the flow of nitrogen through microbial communities. researchgate.netnih.gov By incubating environmental samples with ¹⁵N-labeled substrates like [¹⁵N]ammonia, researchers can measure the incorporation of the isotope into bacterial biomass by analyzing ¹⁵N enrichment in D-Alanine. researchgate.netacs.org D-Alanine serves as a unique biomarker for bacteria, as it is a key component of their cell walls but is absent in many other organisms like algae. researchgate.netacs.org The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS). researchgate.net This method allows for the precise quantification of nitrogen uptake by bacteria, providing direct insight into their metabolic activity and role in nitrogen cycling. researchgate.netresearchgate.net

Method Validation and Performance Metrics

The reliability of any analytical methodology hinges on rigorous validation, which establishes key performance characteristics. For the various techniques developed for D-Alanine detection, these metrics are crucial for ensuring accuracy and precision.

The sensitivity of a method is reflected in its limit of detection (LOD), the smallest amount of the analyte that can be reliably distinguished from background noise. Linearity refers to the concentration range over which the analytical signal is directly proportional to the analyte concentration. Numerous studies on D-Alanine biosensors and other analytical platforms report these critical parameters.

For example, electrochemical biosensors based on DAAO have achieved impressive LODs, with some reporting values as low as 3.3 nM and 20 nM. nih.govrhhz.net A colorimetric method based on the anti-aggregation of gold nanoparticles reports an LOD of 75 nM. nih.gov Chromatographic methods, while often more complex, also demonstrate high sensitivity; an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method achieved an LOD of 1.98 nM for D-Alanine. kyoto-u.ac.jp

| Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| DAAO-based Amperometric Biosensor | 0.25 µM - 4.5 µM | 20 nM | nih.gov |

| DAAO/MWCNT-based Amperometric Biosensor | 10 nM - 1.0 mM | 3.3 nM | rhhz.net |

| DAAO/HRP Bienzyme Biosensor | 10 µM - 350 µM | 2 µM | nih.gov |

| Fluorescent Paper-based Sensor (DAAO/AuNPs) | 1 µM - 100 µM | 0.55 µM | rsc.orgmdpi.com |

| Flow Injection Analysis (DAAO/PyOx) | 0.1 mM - 1.0 mM | 0.05 mM | nih.gov |

| UPLC-MS/MS | Not Specified | 1.98 nM | kyoto-u.ac.jp |

| Colorimetric AuNP Anti-aggregation | 0.15 µM - 30 µM | 75 nM | nih.gov |

Reproducibility, often expressed as the relative standard deviation (RSD) of replicate measurements, is a measure of a method's precision. Stability refers to the ability of a sensor or analytical system to maintain its performance over time and repeated use. These factors are critical for practical applications.

Biosensors for D-Alanine have shown excellent operational and storage stability. One DAAO-based electrode was reportedly used for over 50 measurements across a two-month period, while another retained 70% of its initial signal after 150 uses over 140 days. mdpi.com Another biosensor demonstrated good stability for up to 4 weeks. nih.gov The reproducibility of these methods is also high, with reported RSDs typically below 5%. For instance, an FIA system for D-Alanine showed an RSD of 4.9% for five replicate measurements. nih.gov High-throughput methods like 2D-HPLC have demonstrated between-run precision with RSDs ranging from 1.10% to 8.19%, confirming their robustness for quantitative analysis. mdpi.com

| Analytical Technique | Reproducibility (RSD) | Stability | Reference |

|---|---|---|---|

| DAAO-based Amperometric Biosensor | Not Specified | >50 uses over 2 months | mdpi.com |

| Au-NF/MWCNT DAAO Biosensor | Not Specified | Stable for 4 weeks | nih.gov |

| MWCNT/CuNP DAAO Biosensor | Not Specified | 150 uses over 140 days (70% response) | mdpi.com |

| Flow Injection Analysis (DAAO/PyOx) | 4.9% (n=5) | Up to 60 continuous repeats | nih.gov |

| 2D-HPLC | 1.10 - 8.19% (between-run) | High performance of reproducibility | mdpi.com |

| LC-MS/MS (in protein hydrolysate) | 5.5 - 6.1% (average) | Validated for complex matrices |

V. Computational and Theoretical Investigations of D Alanine, N Propyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of molecular interactions and system stability over time. These techniques are particularly useful for understanding how ligands like D-Alanine, N-propyl- might interact with enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to screen potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. For instance, in studies targeting enzymes crucial for bacterial cell wall synthesis, such as D-Alanine-D-Alanine ligase (Ddl), molecular docking helps identify how inhibitors fit into the active site. biorxiv.org Following docking, molecular dynamics (MD) simulations are performed to analyze the stability and conformational changes of the protein-ligand complex over time. nih.gov An MD simulation of a stable complex might show minimal deviation, as indicated by a low root-mean-square deviation (RMSD) value. For example, a stable system involving a D-alanyl-D-alanine carboxypeptidase (DacB) enzyme showed an average carbon-alpha deviation of 1.69 Å over a 400-nanosecond trajectory, indicating a stable interaction. tandfonline.comnih.gov These simulations provide a dynamic view of the binding, revealing the flexibility of both the ligand and the protein, which is crucial for a comprehensive understanding of the interaction. nih.gov

To quantify the strength of the interaction predicted by docking and MD simulations, binding free energy calculations are performed. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity. acs.org These calculations can yield delta energy values that signify the favorability of the binding. For example, studies on inhibitors for D-alanyl-D-alanine carboxypeptidase have reported very low delta energies, such as -7.24 kcal/mol (Generalized Born method) and -7.4363 kcal/mol (Poisson-Boltzmann method), confirming a strong and stable interaction. tandfonline.comnih.gov

Trajectory analysis from MD simulations provides further details on the system's stability and the specific interactions that maintain the complex. tandfonline.com This involves analyzing the RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (Rg) over the simulation period. biorxiv.org The analysis can also identify key amino acid residues that are vital for the interaction, as determined through techniques like the radial distribution function (RDF) assay. tandfonline.comnih.gov

| Computational Method | Key Finding/Metric | Example Application | Reference |

| Molecular Docking | Predicts binding pose and affinity. | Screening inhibitors against D-Alanine-D-Alanine ligase. | biorxiv.org |

| Molecular Dynamics | Assesses complex stability and dynamics. | 400-ns simulation of an inhibitor with D-alanyl-D-alanine carboxypeptidase. | tandfonline.com |

| MM/PBSA & MM/GBSA | Calculates binding free energy. | Energy calculations showing inhibitor affinity for D-alanyl-D-alanine carboxypeptidase. | tandfonline.comnih.gov |

| Trajectory Analysis | Identifies key residue interactions and stability. | Analysis of RMSD, RMSF, and Rg for protein-ligand complexes. | biorxiv.org |

Analysis of Enzyme-Ligand Interactions and Conformational Changes

The binding of a ligand to an enzyme often induces conformational changes in both molecules, which is critical for the enzyme's function and the ligand's inhibitory effect. pharmacologycanada.org

Computational studies are instrumental in dissecting these complex events. For enzymes like D-alanine-D-alanine ligase (Ddl), the binding of substrates or inhibitors can cause significant structural rearrangements. researchgate.net Studies have shown that Ddl can undergo a cumulative conformational change, shifting from an "open" form to a "closed" form upon ligand binding, a process involving the rigid body rotation of entire domains and the movement of flexible loops. researchgate.net

These conformational shifts are essential for catalysis and can be exploited for inhibitor design. For example, analysis of the Ddl-inhibitor complex has revealed that an inhibitor can bind to both the ATP-binding and D-Ala binding sites, inducing conformational changes in dynamic loops like the ω-loop. elifesciences.org These changes can weaken the binding of natural substrates like ATP, leading to inhibition. elifesciences.org The interactions driving these changes often involve a network of hydrogen bonds and hydrophobic contacts between the ligand and key residues in the enzyme's active site. tandfonline.comnih.gov Understanding these ligand-driven conformational changes is a key aspect of rational drug design, allowing for the development of more potent and specific inhibitors. nih.gov

Theoretical Prediction of Biological Activity and Selectivity

Computational and theoretical methods are indispensable tools in modern drug discovery and biochemical research, offering predictive insights into the biological potential of novel molecules like D-Alanine, N-propyl- before committing to extensive laboratory synthesis and testing. nih.govresearchgate.net These in silico techniques can forecast a compound's biological activity spectrum, binding affinity to specific targets, and its selectivity over other molecules or stereoisomers. nih.govpreprints.org

Structure-Based Predictions: Molecular Docking

One of the primary structure-based methods is molecular docking, a computational simulation that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. innovareacademics.in For D-Alanine, N-propyl-, a structural analog of D-alanine, key potential targets include bacterial enzymes essential for cell wall biosynthesis, making them attractive for the development of new antimicrobial agents. biorxiv.orgresearchgate.net

Key bacterial targets for D-alanine analogs include:

D-alanine:D-alanine ligase (Ddl) : This essential enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan precursor. researchgate.netresearchgate.netebi.ac.uk Inhibition of Ddl halts cell wall synthesis, leading to bacterial death. researchgate.netresearchgate.net

Alanine (B10760859) Racemase (Alr) : This enzyme catalyzes the conversion of L-alanine to D-alanine, providing the necessary substrate for Ddl. biorxiv.orgnih.gov As such, it is another validated target for antibacterial drugs. nih.gov

D-alanyl-D-alanine carboxypeptidases (Dac) : These are penicillin-binding proteins that catalyze the final steps of peptidoglycan synthesis. innovareacademics.in

Molecular docking studies can predict the binding energy (often expressed as a docking score in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between D-Alanine, N-propyl- and the active sites of these enzymes. A lower binding energy score typically indicates a more stable and favorable interaction. innovareacademics.in Such analyses allow researchers to hypothesize whether the N-propyl group enhances or diminishes binding compared to the natural substrate.

Table 1: Representative Molecular Docking Predictions for D-Alanine, N-propyl- against Bacterial Targets

This table presents hypothetical data representative of what a computational docking study would yield. The values are for illustrative purposes to demonstrate the type of predictive data generated.

| Target Enzyme | Source Organism | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| D-alanine:D-alanine ligase (DdlB) | Escherichia coli | 1IOV | -7.8 | Tyr216, Glu15, Lys14 |

| Alanine Racemase (Alr) | Streptococcus iniae | 6A5P | -6.9 | Lys39, Tyr265, Arg219 |

| D-alanyl-D-alanine carboxypeptidase (DacA) | Streptococcus pneumoniae | 3MZD | -7.2 | Ser337, Thr550, Asn396 |

Ligand-Based Predictions: QSAR and PASS

In the absence of a known 3D structure for a target, ligand-based methods can be employed. nih.govQuantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. dergipark.org.trjocpr.comchitkara.edu.in By analyzing descriptors related to physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), a QSAR model can predict the activity of a new compound like D-Alanine, N-propyl-, provided it falls within the chemical space of the model's training set. researchgate.net

Another powerful ligand-based tool is the Prediction of Activity Spectra for Substances (PASS) . This software analyzes the structure of a query compound and compares its fragments to a vast database of biologically active substances to predict a wide spectrum of potential pharmacological effects, mechanisms of action, and even potential toxicity. nih.goveditorum.ruakosgmbh.deway2drug.com The prediction is given as a probability of being active (Pa) and inactive (Pi). akosgmbh.de A Pa value greater than 0.7 suggests a high likelihood of observing the activity in experiments. mdpi.com

Table 2: Illustrative PASS Prediction for D-Alanine, N-propyl-

This table shows a hypothetical output from a PASS analysis, illustrating the types of biological activities that could be predicted for the compound.

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") | Interpretation |

|---|---|---|---|

| Antibacterial | 0.785 | 0.011 | High probability of activity |

| Enzyme inhibitor | 0.710 | 0.025 | High probability of activity |

| Antiprotozoal | 0.650 | 0.042 | Moderate probability of activity. mdpi.com |

| Membrane integrity antagonist | 0.595 | 0.038 | Moderate probability of activity |

| Antineoplastic | 0.450 | 0.150 | Low probability of activity |

Predicting Stereoselectivity

Computational methods are particularly powerful for predicting the selectivity of enzymes for one stereoisomer over another. For D-Alanine, N-propyl-, it is crucial to understand why an enzyme might preferentially bind and process the D-enantiomer over the corresponding L-enantiomer. Studies on related systems, such as D-aminopeptidase, have utilized high-level Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to elucidate the energetic basis of stereospecificity. Such studies calculate the activation energy barriers for key steps in the enzymatic reaction.

For example, research on D-aminopeptidase demonstrated that the energy barriers for both the acylation and aminolysis steps were significantly higher for the L-substrate compared to the D-substrate, providing a clear quantitative explanation for the enzyme's selectivity. researchgate.net This type of analysis could be directly applied to predict the selectivity of various enzymes for D-Alanine, N-propyl-.

Table 3: Representative Energy Barriers for D- vs. L-Substrate Processing by a Stereoselective Enzyme

Data adapted from studies on D-aminopeptidase to illustrate how computational chemistry predicts stereoselectivity. researchgate.net

| Reaction Step | Substrate | Calculated Activation Energy Barrier (kcal/mol) | Selectivity Implication |

|---|---|---|---|

| Acylation | D-isomer | 26.5 | Lower barrier for D-isomer indicates faster reaction rate |

| L-isomer | 37.2 | ||

| Aminolysis | D-isomer | 28.8 | Significantly lower barrier confirms strong preference for D-isomer |

| L-isomer | 44.5 |

Vi. Emerging Research Directions and Future Perspectives for D Alanine, N Propyl

Development of Novel Analogs and Derivatives

The core structure of D-Alanine, N-propyl- serves as a versatile scaffold for the synthesis of novel analogs and derivatives with tailored properties. Researchers are actively exploring modifications to enhance biological activity and explore new therapeutic potentials.

One area of focus is the development of alaninamide derivatives for conditions like epilepsy and neuropathic pain. nih.gov By applying combinatorial chemistry, scientists have synthesized series of these derivatives that exhibit potent and broad-spectrum activity in preclinical seizure models. nih.gov For instance, the synthesis of pyrrolidine-2,5-dione and pyrrolidin-2-one analogs has yielded compounds with significant anticonvulsant effects in the 6 Hz seizure model. mdpi.com These synthetic strategies often involve coupling N-protected alanine (B10760859) derivatives with various amines, followed by deprotection and further modification to create a library of compounds for screening. nih.govmdpi.com

The table below summarizes key aspects of the synthesis of some alaninamide derivatives.

| Series | Starting Materials | Key Reactions | Example Intermediates | Final Product Series |

| Series 1_A, 1_B, 1_C | Succinic anhydride (B1165640), DL-alanine, 2-amino-2-methylpropanoic acid, (4-(benzyloxy)phenyl)methanamine derivatives | Reaction with succinic anhydride, HMDS-promoted cyclization, Coupling with amines using CDI | Succinamic acids (1, 2), Monocarboxylic acids (3, 4) | Pyrrolidine-2,5-diones (5-23) |

| Series 2 | N-(tert-butoxycarbonyl)-DL-alanine, (4-(benzyloxy)phenyl)methanamine derivatives, 4-bromobutyric acid | Coupling with DCC, Boc deprotection with TFA, Reaction with 4-bromobutyric acid, Cyclization with sodium hydride | Amide derivatives (24-27), Amine derivatives (28-31), Bromobutyric amides (32-35) | Pyrrolidin-2-one analogs (36-39) |

This table is based on the synthetic schemes described in the referenced study. mdpi.com

Another approach involves the creation of phosphonic acid pseudopeptides that mimic the transition state of the D-Ala-D-Ala ligase reaction. nih.gov This enzyme is crucial for bacterial cell wall synthesis, making its inhibitors potential antibacterial agents. nih.govresearchgate.net While some of these analogs have shown potent enzymatic inhibition, their antibacterial activity in whole-cell assays has been limited, indicating a need for further optimization to improve cell penetration and stability. nih.gov

Advanced Applications in Biotechnological and Biomedical Fields (excluding clinical trials)

The unique properties of D-Alanine, N-propyl- and its derivatives are being harnessed for a variety of biotechnological and biomedical research applications.

In biochemical research, these compounds are valuable tools for studying enzyme specificity, protein-ligand interactions, and the mechanisms of amino acid transport. ontosight.ai The incorporation of N-propyl-D-alanine into peptides can alter their stability, receptor binding affinity, and cellular uptake, making them useful for developing novel peptide-based therapeutics. ontosight.ainih.gov

A significant area of application is in the development of probes for bioorthogonal chemistry. D-alanine analogs containing bioorthogonal functional groups like azides or alkynes can be metabolically incorporated into the peptidoglycan of bacterial cell walls. google.com This allows for the specific labeling and imaging of bacteria, providing a powerful tool for studying bacterial physiology and host-pathogen interactions. google.com

Furthermore, radiolabeled D-alanine derivatives are being investigated for in vivo bacterial imaging. acs.org For example, D-[3-¹¹C]alanine has shown promise as a PET radiotracer that is specifically taken up by bacteria and not by mammalian cells, offering a potential method for distinguishing bacterial infections from sterile inflammation. acs.org

The table below highlights some advanced applications.

| Application Area | Specific Use | Key Findings/Potential | Relevant Compound Type |

| Biochemical Research | Studying enzyme specificity and protein-ligand interactions. ontosight.ai | Provides insights into fundamental biological processes. | N-propyl-D-alanine and its derivatives |

| Peptide Synthesis | Modifying peptide properties like stability and receptor affinity. ontosight.ai | Creation of peptides with enhanced therapeutic potential. | N-propyl-D-alanine |

| Bacterial Imaging | Metabolic labeling of bacterial peptidoglycan. google.com | Enables specific visualization of bacteria for research purposes. | D-alanine analogs with bioorthogonal groups (e.g., azido-D-alanine) |

| Infection Diagnosis | PET imaging of bacterial infections. acs.org | Potential for non-invasive and specific detection of bacterial infections. | Radiolabeled D-alanine (e.g., D-[3-¹¹C]alanine) |

| Biomaterial Development | Creating hydrogels for tissue engineering and drug delivery. nih.govmdpi.com | Biocompatible and biodegradable materials with tunable properties. nih.govmdpi.com | Protein-based hydrogels incorporating amino acid derivatives |

Integration with Systems Biology and Metabolomics Approaches

Systems biology and metabolomics are powerful tools for understanding the complex roles of molecules like D-Alanine, N-propyl- in biological systems. nih.gove-enm.org Metabolomics, the comprehensive analysis of metabolites, can reveal alterations in biochemical pathways associated with the presence or activity of this compound. nih.gov

By integrating metabolomics with other "omics" data, such as genomics and proteomics, researchers can build a more complete picture of the cellular response to D-Alanine, N-propyl- and its derivatives. e-enm.orgbrjac.com.br This integrated approach can help identify the molecular targets of these compounds and elucidate their mechanisms of action. nih.gov For instance, combining transcriptome and metabolite profiling has been used to identify key enzymes in the biosynthesis of related bioactive compounds. nih.gov

Such approaches are crucial for understanding the off-target effects and broader physiological consequences of introducing novel D-amino acid derivatives into a biological system. nih.gov This knowledge is essential for the rational design of safer and more effective compounds for various applications.

Elucidation of Broader Biological and Ecological Roles

While much of the focus on D-amino acids has been on their role in bacterial cell walls, emerging research is uncovering their broader biological and ecological significance. frontiersin.orgnih.gov D-amino acids are produced and released by a wide range of bacteria and can act as signaling molecules that regulate processes like biofilm formation and spore germination. frontiersin.orgnih.gov

The N-propylation of D-alanine could potentially modulate these activities, leading to altered interactions within microbial communities. For example, some D-amino acids have been shown to inhibit the growth of certain pathogens and their adherence to host cells. frontiersin.org Investigating whether N-propyl-D-alanine exhibits similar or enhanced properties could open up new avenues for controlling microbial populations in various environments.

Furthermore, D-amino acids can influence the growth and development of plants, with some having inhibitory effects while others can be growth-promoting. frontiersin.org The ecological implications of the presence of N-propyl-D-alanine in the environment, particularly its effects on soil microbiota and plant life, remain a largely unexplored but potentially fruitful area of research. The structural similarity of N-propyl-D-alanine to other non-proteinogenic amino acids like β-N-methylamino-L-alanine (BMAA), which has known ecological and toxicological effects, suggests that N-propyl-D-alanine could also have significant, yet uncharacterized, roles in ecosystems. mdpi.com

Optimization of Synthetic and Biocatalytic Production Methods

Efficient and sustainable production methods are critical for the wider application of D-Alanine, N-propyl-. Both chemical synthesis and biocatalytic approaches are being optimized to improve yield, purity, and cost-effectiveness. researchgate.netacs.org

Chemical synthesis routes often involve the N-alkylation of D-alanine, which can be achieved through various methods. However, these methods can sometimes lack specificity and require protecting groups, adding to the complexity and cost of the process. nih.gov

Biocatalytic methods, using enzymes or whole-cell systems, offer a promising alternative. researchgate.netacs.org Enzymes such as transaminases and D-amino acid dehydrogenases are being engineered to improve their substrate specificity and catalytic efficiency for the production of D-amino acids and their derivatives. researchgate.netgoogle.com For example, engineered transaminases can be used in processes with high substrate loading and under various reaction conditions to produce chiral amines with high enantiomeric excess. google.com

The development of whole-cell biocatalysts is another key area of research. frontiersin.org Recombinant microorganisms can be engineered to express the necessary enzymes for the conversion of simple, inexpensive starting materials into D-alanine, which can then be chemically or enzymatically N-propylated. frontiersin.org Optimization of fermentation and reaction conditions, such as pH, temperature, and substrate concentration, is crucial for maximizing the productivity of these biocatalytic systems. researchgate.netfrontiersin.org

The table below presents a comparison of production methods.

| Production Method | Advantages | Challenges | Areas for Optimization |

| Chemical Synthesis | Versatility in substrate scope. | Potential for side reactions, use of protecting groups, generation of waste. | Development of more selective and efficient catalysts, greener reaction conditions. |

| Biocatalysis (Enzymatic) | High stereoselectivity and regioselectivity, mild reaction conditions. acs.org | Enzyme stability, substrate inhibition, cost of cofactors. | Enzyme engineering for improved stability and activity, development of efficient cofactor regeneration systems. researchgate.net |

| Biocatalysis (Whole-Cell) | Can utilize inexpensive starting materials, cofactors are regenerated in situ. frontiersin.org | Lower product concentrations, complex downstream processing. | Metabolic engineering to improve flux towards the desired product, optimization of fermentation conditions. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-alanine, N-propyl- in laboratory settings?

- Methodological Answer : The synthesis of D-alanine derivatives often employs enzymatic or solid-phase strategies. For example, enzymatic ligation using ATP-dependent D-alanine:D-alanine ligase can be optimized by adjusting reaction parameters such as pH (7–9), temperature (30–70°C), and cofactor concentrations (e.g., Mg²⁺ or K⁺ ions) . Solid-phase synthesis using piperidine in dimethylformamide (DMF) as a deprotection agent is also viable, with trifluoroacetic acid (TFA) and triisopropylsilane (TIS) for cleavage . For N-propyl modifications, alkylation of glycine units via "chirality transfer" using pivalaldehyde N,N-acetal intermediates ensures stereoselectivity .

Q. How can researchers characterize the structural identity and purity of D-alanine, N-propyl-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and N-propyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric purity. For example, reverse-phase HPLC using water/acetonitrile gradients with 0.1% TFA as mobile phase can resolve impurities . Thermogravimetric analysis (TGA) evaluates thermal stability, as N-propyl groups may reduce thermostability compared to other alkyl chains .

Advanced Research Questions

Q. What role does D-alanine, N-propyl- play in bacterial cell wall synthesis, and how does it relate to antibiotic resistance mechanisms?